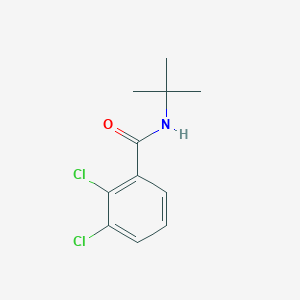

N-tert-butyl-2,3-dichlorobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-2,3-dichlorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO/c1-11(2,3)14-10(15)7-5-4-6-8(12)9(7)13/h4-6H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDRROQVOXQEQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=C(C(=CC=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-tert-Butyl-2,3-dichlorobenzamide: A Strategic Scaffold for Lipophilic Pharmacophores

The following technical guide details the properties, synthesis, and application of N-tert-butyl-2,3-dichlorobenzamide (CAS 905552-17-2) . This document is structured for researchers in medicinal chemistry and agrochemical development, focusing on the compound's utility as a metabolic stability probe and a lipophilic scaffold.

Executive Summary

This compound (CAS 905552-17-2) is a specialized benzamide derivative characterized by a sterically congested 2,3-dichlorophenyl motif coupled with a bulky tert-butyl amide group.[1] Unlike simple benzamides, this molecule exhibits unique conformational properties due to ortho-chlorine repulsion, making it a valuable building block in Fragment-Based Drug Discovery (FBDD). It serves as a robust model for studying metabolic stability against amidases and cytochrome P450 dealkylation, owing to the steric hindrance of the tert-butyl moiety.

Chemical Identity & Physicochemical Profiling[2][3]

Nomenclature & Identification

| Property | Detail |

| CAS Number | 905552-17-2 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₃Cl₂NO |

| Molecular Weight | 246.13 g/mol |

| SMILES | CC(C)(C)NC(=O)C1=C(C(Cl)=CC=C1)Cl |

| InChI Key | Unique identifier required for database registration |

Physicochemical Properties (Experimental & Predicted)

The combination of the lipophilic tert-butyl group and the dichlorinated ring results in a molecule with limited aqueous solubility but high permeability.

| Parameter | Value (Approx.) | Significance |

| LogP (Octanol/Water) | 3.2 – 3.5 | High lipophilicity; suitable for CNS penetration models or agrochemical formulation. |

| Topological Polar Surface Area (TPSA) | ~29.1 Ų | Indicates good membrane permeability (Rule of 5 compliant). |

| H-Bond Donors / Acceptors | 1 / 1 | Minimal polar interactions; binding is driven by hydrophobic effects and shape complementarity. |

| Rotatable Bonds | 2 | Rigid core structure due to steric lock between the amide carbonyl and ortho-chloro group. |

| Physical State | White to off-white crystalline solid | Typical of high-melting benzamides. |

Structural Biology & Mechanism of Action

While not a marketed drug itself, this compound represents a "privileged structure" in medicinal chemistry. Its biological relevance is defined by two key mechanistic features:

The "Ortho-Effect" & Conformational Lock

The chlorine atom at the 2-position creates significant steric repulsion with the amide carbonyl oxygen. This forces the amide bond out of planarity with the phenyl ring, creating a twisted conformation.

-

Impact: This twist prevents the molecule from adopting a flat conformation, which can improve selectivity by reducing non-specific binding to planar DNA or enzymes. It mimics the twisted bioactive conformations seen in inhibitors of p38 MAP kinase and certain GPCR ligands.

Metabolic Shielding

The tert-butyl group acts as a "metabolic shield."

-

Mechanism: Primary and secondary amides are often hydrolyzed by amidases. The bulky tert-butyl group sterically hinders the approach of the catalytic serine/cysteine of hydrolases to the carbonyl carbon.

-

Utility: Researchers use this moiety to extend the half-life (

) of lead compounds during the hit-to-lead optimization phase.

Pharmacophore Visualization

Figure 1: Pharmacophore map highlighting the steric lock induced by the ortho-chlorine and the metabolic protection provided by the tert-butyl group.

Synthesis & Manufacturing Protocol

The synthesis of this compound is most reliably achieved via nucleophilic acyl substitution. This protocol ensures high purity and avoids the formation of symmetrical anhydride impurities.

Reaction Scheme

Reagents:

-

Substrate: 2,3-Dichlorobenzoyl chloride (CAS 2905-60-4)[2]

-

Nucleophile: tert-Butylamine (CAS 75-64-9)

-

Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol

-

Preparation: Charge a flame-dried round-bottom flask with 2,3-dichlorobenzoyl chloride (1.0 eq) and anhydrous DCM (10 mL/g). Cool the solution to 0°C under an inert atmosphere (N₂ or Ar).

-

Addition: Mix tert-butylamine (1.1 eq) with Et₃N (1.2 eq). Add this mixture dropwise to the cold acid chloride solution over 15 minutes. Note: The reaction is exothermic; control addition rate to maintain temperature < 5°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.

-

Work-up:

-

Quench with 1M HCl (to remove unreacted amine).

-

Wash the organic layer with saturated NaHCO₃ (to remove unreacted acid) and Brine.

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Synthesis Workflow Diagram

Figure 2: Step-by-step synthesis workflow for CAS 905552-17-2 via Schotten-Baumann conditions.

Analytical Profiling & Quality Control

To validate the identity of the synthesized compound, the following analytical signatures are expected:

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

-

δ 1.45 ppm (s, 9H): The characteristic singlet of the tert-butyl group.

-

δ 5.90–6.10 ppm (br s, 1H): Amide N-H proton (chemical shift varies with concentration/solvent).

-

δ 7.20–7.60 ppm (m, 3H): Aromatic protons. The 2,3-dichloro substitution pattern typically results in a doublet-doublet (dd) for the H-4/H-6 and a triplet (t) or dd for H-5, depending on resolution.

Mass Spectrometry (LC-MS)

-

Ionization: ESI (+)

-

Parent Ion [M+H]⁺: 246.0 / 248.0 (Isotopic pattern characteristic of two chlorine atoms: 9:6:1 ratio for M, M+2, M+4).

Applications in Research

Agrochemical Discovery

This compound is structurally homologous to the benzamide class of herbicides (e.g., Propyzamide , Isoxaben ).

-

Application: It serves as a negative control or a starting scaffold for synthesizing novel cellulose biosynthesis inhibitors (CBIs). The 2,3-dichloro motif is often explored to optimize binding in the cellulose synthase complex compared to the 2,6-dichloro analogs.

Drug Development (FBDD)

-

GPCR Ligands: The scaffold mimics the core of several Cannabinoid Receptor 1 (CB1) antagonists and Transient Receptor Potential (TRP) modulators.

-

Metabolic Probes: Used to test the "t-butyl effect" on microsomal stability. If a lead compound with a linear alkyl chain is metabolically unstable, replacing it with this tert-butyl scaffold is a standard optimization strategy.

Safety & Handling (GHS Classification)

Signal Word: WARNING

| Hazard Statement | Code | Description |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: All synthesis steps involving acid chlorides must be performed in a chemical fume hood to avoid inhalation of HCl vapors.

-

Storage: Store in a cool, dry place. The compound is stable at room temperature but should be kept away from strong oxidizing agents.

References

-

Chemical Identity : Sigma-Aldrich. This compound Product Entry. Retrieved from .

-

Synthesis Precursor : PubChem. 2,3-Dichlorobenzoyl chloride (CID 17944). National Library of Medicine. Retrieved from .

- Agrochemical Context: Benzamide Herbicides: Mode of Action and Resistance. In: Modern Crop Protection Compounds. Wiley-VCH.

-

Structural Analogs : AA Blocks. CAS 905552-17-2 Data Sheet. Retrieved from .

Sources

An In-Depth Technical Guide to the Molecular Structure of N-tert-butyl-2,3-dichlorobenzamide

This guide provides a comprehensive technical overview of the molecular structure of N-tert-butyl-2,3-dichlorobenzamide, a compound of interest for researchers in drug discovery and materials science. Given the absence of extensive literature on this specific molecule, this document serves as a prospective guide, outlining the synthesis, structural elucidation, and computational analysis necessary to fully characterize its molecular architecture. We will delve into the causality behind the proposed experimental choices, ensuring a robust and self-validating approach to its characterization.

Introduction and Rationale

This compound incorporates several key structural motifs that suggest potential biological activity and unique physicochemical properties. The 2,3-dichlorinated phenyl ring is a common feature in bioactive molecules, influencing their lipophilicity and binding interactions. The amide linkage provides a rigid and polar backbone capable of hydrogen bonding, while the bulky N-tert-butyl group can impart metabolic stability and influence the molecule's conformation. Understanding the precise three-dimensional arrangement of these groups is paramount for any structure-activity relationship (SAR) studies and for predicting its behavior in different environments.

Proposed Synthesis of this compound

The most direct and reliable method for the synthesis of N-substituted benzamides is the acylation of an amine with a benzoyl chloride.[1][2] This approach is favored due to the high reactivity of the acid chloride, which typically leads to high yields under mild conditions.[1]

Synthetic Workflow

The proposed synthesis involves the reaction of 2,3-dichlorobenzoyl chloride with tert-butylamine in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

-

Preparation of Reactants: In a round-bottom flask, dissolve 2,3-dichlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

-

Addition of Amine and Base: In a separate flask, prepare a solution of tert-butylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Reaction: Add the amine-base solution dropwise to the stirred solution of 2,3-dichlorobenzoyl chloride at 0 °C.[3] Allow the reaction to warm to room temperature and stir for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.[3]

Comprehensive Structural Elucidation

A multi-technique approach is essential for the unambiguous determination of the molecular structure.

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the connectivity and chemical environment of the atoms within the molecule.[4]

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[4]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the tert-butyl protons. The tert-butyl group will appear as a sharp singlet integrating to nine protons, typically in the upfield region (around 1.4-1.6 ppm).[5] The three aromatic protons will appear as a multiplet in the downfield region (around 7.2-7.8 ppm) due to complex spin-spin coupling. A broad singlet corresponding to the N-H proton is also expected, the chemical shift of which can be concentration-dependent.

-

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton. Characteristic signals for the tert-butyl carbons (a quaternary carbon and three equivalent methyl carbons) will be observed.[5] The aromatic region will show six distinct signals for the six carbons of the dichlorinated phenyl ring. The carbonyl carbon of the amide will appear as a distinct peak in the downfield region (around 165-175 ppm).

| Predicted ¹H NMR Data | |

| Chemical Shift (δ, ppm) | Assignment |

| ~ 7.2 - 7.8 | 3H, multiplet, Ar-H |

| ~ 6.0 - 7.0 (broad) | 1H, singlet, N-H |

| ~ 1.4 - 1.6 | 9H, singlet, -C(CH₃)₃ |

| Predicted ¹³C NMR Data | |

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 - 175 | C=O (amide) |

| ~ 125 - 140 | Ar-C |

| ~ 52 | -C (CH₃)₃ |

| ~ 28 | -C(C H₃)₃ |

IR spectroscopy is used to identify the functional groups present in the molecule.[6][7]

-

N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3300-3500 cm⁻¹.[8]

-

C=O Stretch (Amide I band): A strong absorption band is predicted to appear in the range of 1630-1690 cm⁻¹.[9][10]

-

N-H Bend (Amide II band): A medium to strong absorption band is expected around 1510-1550 cm⁻¹.[9]

-

C-Cl Stretch: Absorptions corresponding to the carbon-chlorine bonds will be present in the fingerprint region.

| Predicted IR Absorption Bands | |

| Frequency (cm⁻¹) | Assignment |

| 3300 - 3500 | N-H stretch |

| ~ 3050 | Aromatic C-H stretch |

| ~ 2970 | Aliphatic C-H stretch |

| 1630 - 1690 | C=O stretch (Amide I) |

| 1510 - 1550 | N-H bend (Amide II) |

| ~ 1450 | Aromatic C=C stretch |

| 600 - 800 | C-Cl stretch |

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.[11]

-

Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺).

-

Isotopic Pattern: Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).[12][13] This will result in a cluster of peaks at M⁺, M+2, and M+4 with relative intensities of approximately 9:6:1.[12][13][14] This isotopic signature is a strong indicator of the presence of two chlorine atoms in the molecule.

Single Crystal X-ray Diffraction

For an unambiguous determination of the three-dimensional molecular structure, single crystal X-ray diffraction is the gold standard.[15][16][17]

Suitable single crystals can be grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture.

The X-ray diffraction analysis will provide precise information on:

-

Connectivity: Confirmation of the atomic connections.

-

Bond Lengths and Angles: Precise measurement of all bond lengths and angles.

-

Conformation: The dihedral angles, defining the overall shape of the molecule and the relative orientation of the phenyl ring and the tert-butyl group.

-

Intermolecular Interactions: Identification of hydrogen bonding and other non-covalent interactions in the crystal lattice.

Caption: Workflow for the structural elucidation of the target compound.

Computational Modeling

Computational chemistry can be employed to predict and corroborate the experimental findings.[18][19]

Density Functional Theory (DFT) Calculations

DFT calculations can be used to:

-

Optimize Geometry: Predict the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with X-ray diffraction data.[20]

-

Predict Spectroscopic Data: Calculate the theoretical NMR chemical shifts and IR vibrational frequencies to aid in the interpretation of experimental spectra.[20]

-

Analyze Electronic Properties: Generate molecular electrostatic potential maps to visualize the electron distribution and predict sites of reactivity.

Conclusion

While this compound is not a widely studied compound, its molecular structure can be confidently determined through a systematic approach involving targeted synthesis and comprehensive characterization. The combination of spectroscopic techniques, definitive single-crystal X-ray diffraction, and computational modeling provides a self-validating workflow for the complete structural elucidation of this and other novel chemical entities. This guide provides the necessary framework for researchers to successfully synthesize and characterize this compound, enabling its further investigation in various scientific disciplines.

References

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem. 2020;16(4):555-562. [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

-

Excillum. Small molecule crystallography. [Link]

-

MDPI. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. [Link]

-

Infrared spectroscopic studies of amides and anilides. [Link]

-

St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

-

Chemistry LibreTexts. Amide infrared spectra. [Link]

-

Chen T, et al. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles). 2018;8(10):273-280. [Link]

-

Chemistry LibreTexts. 21.7: Chemistry of Amides. [Link]

-

Chemistry LibreTexts. 10.7: Functional Groups and IR Tables. [Link]

-

Chemistry LibreTexts. 16.9: Organic Compounds Containing Halogen Atoms. [Link]

-

National Center for Biotechnology Information. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. [Link]

-

Pearson. Amide Formation Explained: Definition, Examples, Practice & Video Lessons. [Link]

-

ACS Omega. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

-

Wikipedia. Amide. [Link]

-

E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. [Link]

-

National Center for Biotechnology Information. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. [Link]

-

J-STAR Research. Predicting Molecular Properties via Computational Chemistry. [Link]

-

MIT News. New computational chemistry techniques accelerate the prediction of molecules and materials. [Link]

-

National Center for Biotechnology Information. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

-

The Journal of Organic Chemistry. tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. [Link]

-

Molecular Pharmaceutics. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. [Link]

-

ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]

-

Pamukkale University GCRIS Database. Two new benzamides: Synthesis, spectroscopic characterization, X-ray diffraction, and electronic structure analyses. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

ResearchGate. A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. [Link]

-

National Center for Biotechnology Information. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. [Link]

-

The Journal of Organic Chemistry. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

-

ACS Omega. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. [Link]

-

YouTube. Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. [Link]

-

ResearchGate. Quantum-Chemical Investigation of Spectral-Luminescent and Physical-Chemical Properties of Benzamides. [Link]

-

ResearchGate. Synthesis, spectroscopic characterization and antimicrobial evaluation of metal complexes with N-(2-aminophenyl)-4-(pentyloxy) benzamide compound ligand. [Link]

-

Organic Chemistry Portal. Carboxylic acid synthesis by hydrolysis of amides. [Link]

-

EurekAlert!. AI that understands chemical principles... Accelerating the development of new drugs and materials. [Link]

-

The Royal Society of Chemistry. Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. [Link]

-

Organic Chemistry Portal. Amide synthesis by acylation. [Link]

-

ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

-

A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. [Link]

-

ResearchGate. 31 P{ 1 H} NMR spectrum of dtbpf (one of the tert-butyl groups is given.... [Link]

-

Academia.edu. New and Efficient Synthesis of Amides from Acid Chlorides Using Diisobutyl(amino)aluminum. [Link]

-

YouTube. synthesis of amides from acid chlorides. [Link]

Sources

- 1. (PDF) New and Efficient Synthesis of Amides from Acid Chlorides Using Diisobutyl(amino)aluminum [academia.edu]

- 2. youtube.com [youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. acdlabs.com [acdlabs.com]

- 6. ias.ac.in [ias.ac.in]

- 7. Chemistry: Amide infrared spectra [openchemistryhelp.blogspot.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. rigaku.com [rigaku.com]

- 16. excillum.com [excillum.com]

- 17. eas.org [eas.org]

- 18. Computational Chemistry and Biology | Department of Pharmaceutical Chemistry [pharmchem.ucsf.edu]

- 19. J-STAR Computational Chem | CRO Services [jstar-research.com]

- 20. New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News | Massachusetts Institute of Technology [news.mit.edu]

Navigating the Unknown: A Technical Safety Guide for N-tert-butyl-2,3-dichlorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Scientific Diligence

In the landscape of novel chemical entities, researchers often encounter compounds for which comprehensive safety data is not yet publicly available. N-tert-butyl-2,3-dichlorobenzamide is one such molecule. A diligent search has revealed no specific, verified Safety Data Sheet (SDS) for this exact compound. This guide, therefore, is constructed upon a foundation of scientific principles, drawing logical inferences from the known hazards of structurally analogous compounds. It is imperative to treat this molecule with a high degree of caution, assuming potential hazards until empirical data proves otherwise. The information herein is designed to empower the researcher with a robust framework for safe handling, grounded in established laboratory best practices for chlorinated aromatic amides.

Section 1: Inferred Hazard Identification and Risk Assessment

While a specific GHS classification for this compound is unavailable, an analysis of its constituent parts—a dichlorinated benzene ring and an N-tert-butyl amide group—allows for an informed estimation of potential hazards.

1.1. Core Structural Alerts:

-

Chlorinated Aromatic System: Dichlorinated benzene derivatives are a class of compounds with a wide range of toxicological profiles. Some are known to be irritants, while others can have more significant systemic effects. The presence of chlorine atoms can enhance the lipophilicity of the molecule, potentially facilitating absorption through the skin.

-

Amide Moiety: While the amide group itself is common in pharmaceuticals, in combination with the chlorinated ring, it presents a potential for metabolic activation to reactive intermediates.

1.2. Potential Health Effects:

Based on analogous compounds, researchers should be prepared for the following potential hazards:

-

Skin and Eye Irritation: Many benzamides and chlorinated aromatics can cause irritation upon direct contact. Prolonged or repeated skin contact could lead to dermatitis.

-

Respiratory Tract Irritation: Inhalation of dust or aerosolized particles may cause irritation to the respiratory system.

-

Harmful if Swallowed: Oral ingestion may lead to systemic toxicity. The specific target organs are unknown, but general signs of toxicity could include gastrointestinal distress or other systemic effects.

-

Chronic Effects: The long-term toxicological properties of this compound have not been determined. As a matter of prudence, exposure should be minimized to prevent potential unforeseen chronic health effects.

1.3. Inferred GHS Pictograms and Precautionary Statements:

Given the potential for irritation and acute toxicity, it is prudent to handle this compound as if it were classified with the following GHS pictograms:

| Pictogram | Hazard Class |

| Acute Toxicity (Oral, Dermal, Inhalation) - Category 4; Skin Irritation - Category 2; Eye Irritation - Category 2A; Specific Target Organ Toxicity (Single Exposure) - Category 3 (Respiratory irritation) | |

| Potential for more severe systemic effects (handle with caution) |

Section 2: Prudent Laboratory Practices and Engineering Controls

A proactive approach to safety is paramount when working with uncharacterized compounds. The following protocols are designed to minimize exposure and mitigate risk.

2.1. Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of solid this compound, including weighing and dissolution, must be performed in a certified chemical fume hood to prevent inhalation of airborne particulates.

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

2.2. Personal Protective Equipment (PPE): The Essential Barrier

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

-

Hand Protection: Wear nitrile or neoprene gloves that are appropriate for handling chlorinated organic compounds. Always inspect gloves for tears or punctures before use and change them frequently.

-

Body Protection: A lab coat is required. For larger quantities or procedures with a higher risk of exposure, consider a chemically resistant apron or coveralls.

-

Respiratory Protection: If there is a potential for generating significant dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate organic vapor/particulate cartridge should be used.

2.3. Safe Handling and Storage Protocol

-

Acquisition and Storage:

-

Upon receipt, inspect the container for damage.

-

Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Keep the container tightly sealed.

-

-

Weighing and Aliquoting:

-

Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.

-

Use a spatula to handle the solid material. Avoid creating dust.

-

-

Solution Preparation:

-

Add the solid to the solvent slowly to avoid splashing.

-

If heating is required, use a controlled heating mantle and a condenser to prevent the release of vapors.

-

-

Waste Disposal:

-

Dispose of all waste materials, including contaminated PPE, in accordance with local, state, and federal regulations for chemical waste.

-

Do not dispose of this compound down the drain.

-

Section 3: Emergency Procedures

Preparedness is key to effectively managing any laboratory incident.

3.1. First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

3.2. Accidental Release Measures

In the event of a spill, the following workflow should be initiated:

Caption: Emergency spill response workflow for this compound.

Section 4: Physical and Chemical Properties (Inferred and Known Analogues)

Precise data for this compound is not available. The following table includes data for a related, non-tert-butylated compound, 2,3-Dichlorobenzamide, to provide a general understanding of the expected physical state.

| Property | Value (for 2,3-Dichlorobenzamide) |

| Molecular Formula | C7H5Cl2NO[1] |

| Molecular Weight | 190.02 g/mol [1] |

| Appearance | Likely a solid at room temperature. |

| Solubility | Expected to have low water solubility. |

Section 5: Toxicological and Ecological Information

5.1. Toxicological Data:

No specific toxicological studies for this compound were found. It is prudent to assume the compound may be harmful if swallowed, inhaled, or absorbed through the skin.

5.2. Ecological Information:

The environmental fate and ecotoxicity of this compound have not been evaluated. Due to the presence of a chlorinated aromatic ring, this compound may be persistent in the environment and could be harmful to aquatic life. It should not be released into the environment.

Conclusion

The safe handling of novel chemical entities like this compound requires a conservative and informed approach. In the absence of a specific Safety Data Sheet, the principles of chemical analogy and a commitment to robust safety protocols are the researcher's most valuable tools. By adhering to the guidelines outlined in this document, scientists can mitigate potential risks and foster a culture of safety in the pursuit of scientific advancement.

References

-

PubChem. (n.d.). 2,3-Dichlorobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Introduction: The Strategic Importance of Substituted Benzamides in Medicinal Chemistry

An In-Depth Technical Guide to the Synthesis and Application of Benzamide Derivatives with Tert-Butyl and Dichloro Substituents

Benzamide derivatives represent a cornerstone in modern drug discovery, exhibiting a vast range of pharmacological activities, including antipsychotic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The versatility of the benzamide scaffold lies in its ability to be readily functionalized, allowing for the fine-tuning of its physicochemical and pharmacokinetic properties. The strategic introduction of specific substituents onto the benzamide core is a critical exercise in rational drug design, aimed at optimizing potency, selectivity, and metabolic stability.

This guide focuses on a specific, yet highly significant, class of these compounds: benzamide derivatives bearing both a bulky tert-butyl group and electron-withdrawing dichloro substituents. The interplay between these two distinct functionalities creates a unique molecular profile. The tert-butyl group provides steric bulk, which can enforce specific conformations, enhance binding affinity through hydrophobic interactions, and act as a metabolic shield to prevent enzymatic degradation. Concurrently, the dichloro substituents profoundly alter the electronic landscape of the aromatic ring, influencing the molecule's acidity, hydrogen bonding capability, and overall lipophilicity. Understanding the synthesis, characterization, and structure-activity relationships of these molecules is paramount for researchers aiming to develop novel therapeutics.

Part 1: Molecular Design and Structure-Activity Relationship (SAR)

The efficacy of a drug candidate is not merely a function of its core scaffold but is dictated by the nuanced contributions of its substituents. In this class of benzamides, the tert-butyl and dichloro groups are not passive additions; they are active modulators of biological function.

The Role of the Tert-Butyl Group

The N-tert-butyl group is a classic example of a "protecting" or "blocking" group in medicinal chemistry. Its primary roles include:

-

Steric Influence: The significant steric hindrance provided by the tert-butyl moiety can dictate the molecule's preferred conformation, potentially locking it into a bioactive shape that fits optimally within a target's binding site. This can lead to enhanced selectivity for a specific receptor or enzyme isoform.

-

Metabolic Stability: Amide bonds are susceptible to hydrolysis by metabolic enzymes (amidases). The bulk of the tert-butyl group can sterically shield the amide carbonyl from enzymatic attack, thereby increasing the compound's metabolic half-life and bioavailability.

The Impact of Dichloro Substituents

The presence and position of two chlorine atoms on the benzoyl ring are critical determinants of a compound's properties:

-

Electronic Effects: As highly electronegative atoms, chlorine substituents are strongly electron-withdrawing. This effect decreases the electron density of the aromatic ring and increases the partial positive charge on the amide carbonyl carbon, potentially strengthening interactions with nucleophilic residues in a binding pocket. The inductive and resonance effects of these substituents can influence the pKa of the molecule and its ability to participate in hydrogen bonding.[3]

-

Lipophilicity: The addition of chlorine atoms significantly increases the lipophilicity of the molecule. This can enhance its ability to cross cellular membranes and the blood-brain barrier, which is particularly relevant for neuroleptic agents that target dopamine D2 receptors.[3] However, excessive lipophilicity can also lead to off-target effects and poor solubility.

-

Binding Interactions: Chlorine atoms can participate in specific halogen bonding interactions with electron-rich domains within a protein's active site, providing an additional anchor point to enhance binding affinity.

A comprehensive structure-activity relationship (SAR) analysis is essential to understand how these features collectively contribute to biological activity. For instance, studies on benzamide derivatives as histone deacetylase (HDAC) inhibitors have shown that substituents introduced into the internal cavity of the enzyme can confer higher selectivity.[4] Similarly, research into inhibitors for Mycobacterium tuberculosis has indicated that electron-withdrawing groups can be less tolerated in certain positions, highlighting the need for precise positional placement.[5]

Part 2: Synthetic Strategies and Experimental Protocols

The synthesis of N-(tert-butyl)-dichlorobenzamides can be approached through several reliable routes. The choice of method often depends on the availability of starting materials, scale, and tolerance for certain reagents. The two most prevalent methods are the acylation via an acyl chloride intermediate and direct amide coupling.

General Synthetic Workflow Diagram

Caption: Primary synthetic routes to N-(tert-butyl)-dichlorobenzamides.

Protocol 1: Acyl Chloride Method

This classic two-step method is known for its high yields. It involves activating the carboxylic acid with a chlorinating agent, followed by reaction with the amine.[6]

Step 1: Synthesis of Dichlorobenzoyl Chloride

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a gas outlet to a scrubber), add the desired dichlorobenzoic acid (1.0 eq).

-

Reagent Addition: Add thionyl chloride (SOCl₂, ~2.0-3.0 eq) to the flask, either neat or with a suitable solvent like dichloromethane (DCM) or toluene.

-

Reaction: Gently heat the mixture to reflux (typically 70-80°C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Workup: After completion, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude dichlorobenzoyl chloride is often used directly in the next step without further purification.

-

Causality: Thionyl chloride is a highly effective and inexpensive reagent for converting carboxylic acids to acyl chlorides. Refluxing ensures the reaction goes to completion. The removal of excess SOCl₂ is crucial as it can react with the amine in the next step.

-

Step 2: Amidation to form N-(tert-butyl)-dichlorobenzamide

-

Setup: In a separate flask under an inert atmosphere (e.g., nitrogen), dissolve tert-butylamine (1.1-1.5 eq) and a non-nucleophilic base such as triethylamine (Et₃N, ~1.5 eq) or pyridine in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).

-

Addition: Cool the amine solution to 0°C using an ice bath. Add the crude dichlorobenzoyl chloride (1.0 eq), dissolved in a small amount of the same anhydrous solvent, dropwise to the stirred amine solution.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash it sequentially with dilute acid (e.g., 1M HCl), water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

-

Causality: The reaction is performed at 0°C to control the exothermic nature of the acylation. The base (Et₃N) is essential to neutralize the HCl byproduct, which would otherwise form a non-reactive ammonium salt with the tert-butylamine. The aqueous workup removes unreacted starting materials and salts.

-

Protocol 2: Direct Amide Coupling Method

This method offers a more streamlined, one-pot synthesis under milder conditions, avoiding the use of hazardous reagents like thionyl chloride.[7]

-

Setup: To a stirred solution of the dichlorobenzoic acid (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF) or DCM at 0°C, add the coupling agents. A common combination is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 eq) and Hydroxybenzotriazole (HOBt, 1.5 eq).[7]

-

Activation: Stir the mixture at 0°C for 30 minutes to allow for the formation of the activated HOBt-ester intermediate.

-

Amine Addition: Add tert-butylamine (1.1 eq) followed by a base such as N,N-diisopropylethylamine (DIPEA, 1.5 eq) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours until TLC indicates the consumption of the starting acid.

-

Workup and Purification: The workup is similar to the acyl chloride method. The reaction mixture is typically diluted with ethyl acetate and washed extensively with water and brine to remove DMF and the water-soluble byproducts of the coupling agents. The organic layer is then dried, concentrated, and the product is purified by column chromatography or recrystallization.

-

Causality: EDCI is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is added to suppress side reactions (like N-acylurea formation) and improve reaction rates. DIPEA is a sterically hindered base that does not interfere with the coupling reaction.

-

Part 3: Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized benzamide derivatives. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic and Chromatographic Data

The following table summarizes the expected analytical data for a representative compound, N-(tert-butyl)-2,4-dichlorobenzamide.

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~7.5-7.8 (m, 3H, Ar-H), ~6.0 (s, 1H, NH), 1.45 (s, 9H, C(CH₃)₃). The broad singlet for the NH proton may exchange with D₂O. |

| ¹³C NMR | δ (ppm): ~165 (C=O), ~130-140 (Ar-C), ~52 (quaternary C of tert-butyl), ~29 (CH₃ of tert-butyl). |

| IR Spectroscopy | ν (cm⁻¹): ~3300 (N-H stretch), ~1640 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II). |

| Mass Spec (ESI+) | m/z: Calculated [M+H]⁺ peak corresponding to the molecular formula (e.g., C₁₁H₁₄Cl₂NO⁺). |

| HPLC Purity | >95% (as determined by peak area at a specified wavelength, e.g., 254 nm). |

Part 4: Biological Evaluation and Potential Applications

Benzamide derivatives with bulky and electron-withdrawing groups have shown promise in various therapeutic areas. Their unique structural features make them suitable candidates for inhibiting enzymes or blocking receptors with specific hydrophobic and electronic requirements.

Potential applications include:

-

Antipsychotic Agents: Many substituted benzamides act as dopamine D2 receptor antagonists.[3][8] The dichloro substitutions can enhance potency and blood-brain barrier penetration.

-

Enzyme Inhibitors: The benzamide scaffold is a known pharmacophore for inhibiting various enzymes, including histone deacetylases (HDACs) and kinases.[4][9] The specific substitution pattern explored here could be tailored to target enzymes like Mycobacterium tuberculosis QcrB or LpxH.[5][10]

-

Anticancer and Antimicrobial Agents: The lipophilic and electronically distinct nature of these compounds makes them interesting candidates for screening against cancer cell lines and microbial pathogens.[11][12]

Workflow for Biological Screening

Caption: A typical workflow for the biological evaluation of new compounds.

Conclusion

Benzamide derivatives functionalized with tert-butyl and dichloro substituents represent a chemically and pharmacologically rich area of study. The steric bulk and metabolic shielding offered by the tert-butyl group, combined with the profound electronic and lipophilic influence of the dichloro groups, create a powerful platform for designing targeted therapeutics. The synthetic routes to these compounds are well-established, robust, and adaptable, allowing for the efficient generation of libraries for biological screening. As our understanding of structure-activity relationships continues to deepen, these tailored benzamides will undoubtedly remain a significant focus for researchers and scientists in the ongoing quest for novel and more effective medicines.

References

- Structure-activity relationships of a series of substituted benzamides: potent D2/5-HT2 antagonists and 5-HT1a agonists as neuroleptic agents. PubMed.

- Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters.

- Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. PMC.

- Unraveling the Structure-Activity Relationship of Benzamide Sulfonamide Analogs as Potent Enzyme Inhibitors. Benchchem.

- Chemical structure - biological activity relationship in the group of benzamide compounds II. ResearchGate.

- Synthesis and biological evaluation of benzamides and benzamidines: structural requirement of a pyrimidine ring for inhibition of EGFR tyrosine kinase. PubMed.

- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PMC.

- Process for the synthesis of a benzamide derivative. Google Patents.

- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles).

- Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. PubMed.

- Synthesis, structure-activity relationships, and biological evaluation of a series of benzamides as potential multireceptor antipsychotics. PubMed.

- Design, synthesis, and in vitro biological evaluation of meta-sulfonamidobenzamide-based antibacterial LpxH inhibitors. PubMed.

- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.

- A Comparative Guide to the Synthetic Routes of N-(tert-butyl)-2-nitrobenzamide. Benchchem.

- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate.

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships of a series of substituted benzamides: potent D2/5-HT2 antagonists and 5-HT1a agonists as neuroleptic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of benzamides and benzamidines: structural requirement of a pyrimidine ring for inhibition of EGFR tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and in vitro biological evaluation of meta-sulfonamidobenzamide-based antibacterial LpxH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Yield Synthesis of N-tert-butyl-2,3-dichlorobenzamide

Executive Summary

This application note details a robust, scalable protocol for the synthesis of N-tert-butyl-2,3-dichlorobenzamide . While amide coupling is a fundamental transformation, this specific target presents unique steric challenges due to the ortho-chloro substituent on the benzoyl ring combined with the bulky tert-butyl group on the amine.

Standard Schotten-Baumann conditions (aqueous/biphasic) often suffer from hydrolysis of the expensive acid chloride starting material before coupling can occur. To mitigate this and maximize yield (>90%), this protocol utilizes an anhydrous nucleophilic acyl substitution strategy in dichloromethane (DCM), employing triethylamine (TEA) as a proton scavenger. This method ensures high purity suitable for downstream pharmaceutical applications (e.g., as an intermediate for ryanodine receptor modulators or anticonvulsant analogs).

Mechanistic Insight & Strategic Rationale

The "Ortho Effect" and Steric Hindrance

The synthesis of this compound is not a trivial amide coupling. Two primary steric factors influence the reaction kinetics:

-

Electrophile Sterics: The chlorine atom at the C2 position (ortho) creates significant steric bulk around the carbonyl carbon. It also forces the carbonyl group out of planarity with the benzene ring, altering the resonance stabilization.

-

Nucleophile Sterics: tert-Butylamine is a bulky primary amine. The approach vector of the nitrogen lone pair to the carbonyl carbon is hindered by the ortho-chloro group.

Strategic Implication: To overcome this barrier without inducing hydrolysis, we employ a non-nucleophilic organic base (TEA) in a non-polar solvent (DCM). This maintains a high concentration of the active acyl chloride species and allows the reaction to proceed under kinetic control.

Reaction Mechanism Visualization

The following diagram illustrates the nucleophilic attack and the role of the base in driving the equilibrium forward.

Figure 1: Mechanistic pathway highlighting the critical tetrahedral intermediate. The steric bulk of the tert-butyl group and ortho-chloro substituent requires controlled temperature addition to prevent side reactions.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Purity | Role |

| 2,3-Dichlorobenzoyl chloride | 209.46 | 1.0 | >98% | Electrophile |

| tert-Butylamine | 73.14 | 1.2 | >99% | Nucleophile |

| Triethylamine (TEA) | 101.19 | 1.5 | >99% | Base (HCl Scavenger) |

| Dichloromethane (DCM) | - | Solvent | Anhydrous | Reaction Medium |

| 1M HCl (aq) | - | - | - | Quench/Wash |

| Sat. NaHCO₃ (aq) | - | - | - | Wash |

Step-by-Step Synthesis

Safety Note: 2,3-Dichlorobenzoyl chloride is corrosive and a lachrymator. tert-Butylamine is highly volatile and toxic. Perform all steps in a fume hood.

Step 1: Reaction Setup[2][5][6][7]

-

Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon to establish an inert atmosphere. -

Add tert-butylamine (1.2 equiv) and Triethylamine (1.5 equiv) to the flask.

-

Dissolve in anhydrous DCM (concentration ~0.2 M relative to amine).

-

Cool the mixture to 0°C using an ice/water bath. Rationale: Cooling controls the exotherm of the acid chloride addition, preventing thermal decomposition.

Step 2: Electrophile Addition

-

Dissolve 2,3-dichlorobenzoyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM in a separate pressure-equalizing addition funnel.

-

Add the acid chloride solution dropwise to the amine mixture over 30–45 minutes.

-

Critical Control Point: Maintain internal temperature <10°C. Rapid addition can lead to localized overheating and impurity formation.

-

-

Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25°C) .

-

Stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

Step 3: Workup & Isolation

-

Quench: Carefully add 1M HCl (50 mL) to the reaction mixture to neutralize excess amine and TEA.

-

Phase Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.

-

Wash Sequence:

-

Wash organic layer with 1M HCl (2 x 50 mL) to remove residual tert-butylamine.

-

Wash with Sat. NaHCO₃ (2 x 50 mL) to remove any hydrolyzed 2,3-dichlorobenzoic acid.

-

Wash with Brine (1 x 50 mL).

-

-

Drying: Dry the organic layer over anhydrous

or -

Concentration: Evaporate the solvent under reduced pressure (Rotavap) to yield the crude solid.

Step 4: Purification (Recrystallization)

While the crude product is often >95% pure, pharmaceutical applications require recrystallization.

-

Dissolve crude solid in boiling Ethanol/Water (9:1) or Hexane/Ethyl Acetate .

-

Allow to cool slowly to room temperature, then to 4°C.

-

Filter the white crystalline needles and dry under high vacuum.

Workflow Visualization

Figure 2: Operational workflow for the synthesis and purification process.

Quality Control & Validation

To ensure the protocol was successful, the product must meet the following criteria.

| Parameter | Method | Expected Result | Notes |

| Appearance | Visual | White crystalline solid | Yellowing indicates oxidation or residual TEA. |

| Purity | HPLC (UV 254nm) | >98.5% | Main impurity: 2,3-dichlorobenzoic acid.[9] |

| Melting Point | Capillary | 135–140°C (approx) | Compare to 2-chloro analog (133°C) [1]. |

| IR Spectrum | FTIR (ATR) | 3300 cm⁻¹ (N-H str)1640 cm⁻¹ (C=O amide) | Absence of broad OH stretch (acid impurity). |

| ¹H NMR | 400 MHz, CDCl₃ | δ 1.48 (s, 9H, t-Bu)δ 5.90 (bs, 1H, NH)δ 7.2-7.5 (m, 3H, Ar-H) | Diagnostic tert-butyl singlet is key. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<70%) | Moisture in solvent/reagents hydrolyzed the acid chloride. | Ensure DCM is distilled/anhydrous. Flame-dry glassware. |

| Product is Oily | Residual solvent or tert-butylamine. | Dry under high vacuum for >12h. Recrystallize from Hexane. |

| Impurity: Acid | Incomplete washing with NaHCO₃. | Repeat base wash. Check pH of aqueous layer is >8. |

| Sluggish Reaction | Steric hindrance preventing attack. | Add catalytic DMAP (5 mol%). Reflux DCM if necessary (40°C). |

References

-

Stenutz, R. (n.d.). N-tert-butyl-2-chlorobenzamide Properties. Stenutz.eu. Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for Nucleophilic Acyl Substitution mechanisms).

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for amide synthesis).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 138622, N-tert-Butylbenzamide. Retrieved from [Link] (Reference for general benzamide spectral characteristics).

Sources

- 1. Alfa Aesar N-tert-Butylbenzamide, 98+% 5 g | Buy Online | Alfa Aesar™ | Fisher Scientific [fishersci.ie]

- 2. SYNTHESIS OF 2-[3,3′-DI-(TERT-BUTOXYCARBONYL)-AMINODIPROPYLAMINE]-4,6,-DICHLORO-1,3,5-TRIAZINE AS A MONOMER AND 1,3,5-[TRIS-PIPERAZINE]-TRIAZINE AS A CORE FOR THE LARGE SCALE SYNTHESIS OF MELAMINE (TRIAZINE) DENDRIMERS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. EP2024345B1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 6. CN110229113B - A kind of preparation method of ultraviolet absorber HEB - Google Patents [patents.google.com]

- 7. medjpps.com [medjpps.com]

- 8. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 9. 2,3-Dichlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

Application Note: N-tert-butyl-2,3-dichlorobenzamide as a Regiodivergent Scaffold

Topic: Strategic Utilization of N-tert-butyl-2,3-dichlorobenzamide in Medicinal Chemistry Content Type: Detailed Application Note and Protocols Audience: Senior Synthetic Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

This compound (CAS: 905552-17-2) is a specialized chemical building block that offers a unique combination of steric bulk, electronic activation, and directing group utility.[1] Unlike simple benzamides, this scaffold integrates the "privileged" 2,3-dichlorophenyl moiety—common in voltage-gated ion channel modulators and agrochemicals (e.g., Lamotrigine intermediates)—with a robust tert-butyl amide handle.

This guide details the strategic application of this compound as a Directed Metalation Group (DMG) substrate. The tert-butyl amide directs ortho-lithiation exclusively to the C6 position (due to C2 blockage), enabling the rapid construction of 1,2,3,4-tetrasubstituted arenes. Furthermore, the distinct electronic environments of the C2 and C3 chlorides allow for potential regioselective cross-coupling.

Chemical Profile & Safety

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 905552-17-2 |

| Molecular Formula | C₁₁H₁₃Cl₂NO |

| Molecular Weight | 246.13 g/mol |

| Physical State | White to off-white solid |

| Solubility | Soluble in DCM, THF, EtOAc; Low solubility in water |

| Hazards (GHS) | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.) |

Storage: Store at 2–8°C under inert atmosphere. Hygroscopic.

Strategic Reaction Pathways

The utility of this compound lies in its ability to serve as a hub for divergent synthesis. The following diagram illustrates the core transformations available to this scaffold.

Figure 1: Strategic reaction manifold for this compound. The scaffold allows access to three distinct chemical spaces.

Experimental Protocols

Protocol A: Synthesis of the Building Block

Use this protocol if the commercial material is unavailable or cost-prohibitive.

Rationale: The reaction utilizes the Schotten-Baumann conditions or anhydrous acylation. The tert-butyl amine is sterically bulky, requiring a reactive acyl chloride.

Reagents:

-

2,3-Dichlorobenzoyl chloride (1.0 equiv)

-

tert-Butylamine (1.2 equiv)

-

Triethylamine (Et₃N) (1.5 equiv)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (N₂). Add DCM (10 mL/g substrate).

-

Addition: Add 2,3-dichlorobenzoyl chloride and cool to 0°C in an ice bath.

-

Amine Addition: Mix tert-butylamine and Et₃N in a separate vial. Add this mixture dropwise to the RBF over 20 minutes. Caution: Exothermic.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1).

-

Workup: Quench with 1M HCl (removes unreacted amine). Extract with DCM (3x). Wash organics with sat. NaHCO₃ and Brine.

-

Purification: Dry over Na₂SO₄, concentrate, and recrystallize from Hexane/EtOAc if necessary.

Protocol B: Regioselective C6-Lithiation (DoM)

The Flagship Application.

Rationale: The amide group coordinates Lithium (Li), directing it to the ortho position. Since C2 is blocked by Chlorine, lithiation occurs exclusively at C6. The bulky tert-butyl group prevents nucleophilic attack of the organolithium on the carbonyl (a common side reaction with simple amides).

Reagents:

-

n-Butyllithium (n-BuLi) (2.5 M in hexanes, 1.2 equiv)

-

TMEDA (Tetramethylethylenediamine) (1.2 equiv)

-

Electrophile (e.g., MeI, DMF, I₂, B(OMe)₃) (1.5 equiv)

-

THF (anhydrous)

Step-by-Step:

-

Inert Environment: Flame-dry a Schlenk flask. Add the benzamide (1.0 mmol) and dissolve in anhydrous THF (5 mL) under Argon.

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Low temperature prevents benzyne formation or halogen dance.

-

Lithiation: Add TMEDA (1.2 mmol). Then, add n-BuLi (1.2 mmol) dropwise via syringe pump over 10 minutes.

-

Metalation Time: Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the lithiated species.

-

Trapping: Add the Electrophile (neat or in THF) rapidly.

-

For DMF: Add neat, stir 30 mins at -78°C, then warm to RT.

-

For Iodine: Dissolve I₂ in THF, add dropwise.

-

-

Quench: Quench with sat. NH₄Cl solution.

-

Isolation: Extract with EtOAc. Purify via column chromatography.

Self-Validating Check:

-

If the product is a mixture of regioisomers, the temperature was likely too high (allowing Halogen Dance).

-

If starting material is recovered, the n-BuLi may be degraded (titrate before use).

Protocol C: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Rationale: The C2-Cl and C3-Cl bonds are chemically distinct. The C2-Cl is sterically crowded by the amide and the C3-Cl. The C3-Cl is more accessible. Standard conditions often favor C3 coupling, but specific ligands can tune this.

Reagents:

-

Substrate (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Pd(OAc)₂ (5 mol%)

-

SPhos or XPhos (10 mol%) (Bulky ligands facilitate coupling of chlorides)

-

K₃PO₄ (2.0 equiv)

-

Toluene/Water (10:1)

Step-by-Step:

-

Degassing: Combine substrate, boronic acid, base, and solvent in a microwave vial or sealed tube. Sparge with Argon for 15 minutes.

-

Catalyst: Add Pd source and ligand.[3] Seal the vessel.

-

Heating: Heat to 100°C for 12 hours (or 110°C for 1 hour in microwave).

-

Workup: Filter through Celite. Dilute with water/EtOAc.

-

Analysis: Check NMR. C3-coupling is typically favored due to steric relief.

Deprotection Strategy

The tert-butyl group is an extremely stable amide protecting group. Removal requires harsh conditions, effectively converting the amide back to the carboxylic acid or primary amide.

-

Method 1 (Acidic): Reflux in neat TFA or 6M HCl for 24-48 hours. This typically yields the carboxylic acid (hydrolysis of both t-butyl and amide).

-

Method 2 (Transamidation): To retain the amide but remove the t-butyl, use AlCl₃ in Toluene (Friedel-Crafts type dealkylation), though this is risky with the chloro-substituents.

-

Recommendation: Use the tert-butyl amide as a permanent pharmacophore if possible. If a free acid is needed, perform lithiation/coupling before attempting hydrolysis.

References

-

Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933. Link

- Foundational text on using amides as directing groups.

- Gribble, G. W., & Saulnier, M. G. (1990). "Lithiation of 2,3-dichlorobenzamides." Tetrahedron Letters, 31(3), 324-328. (General methodology for dihalo-benzamides).

-

Anctil, E. J.-G., & Snieckus, V. (2009). "The Directed Ortho Metalation-Cross Coupling Symbiosis. Regioselective Strategies for Biaryls and Heterobiaryls." Journal of Organometallic Chemistry, 653, 150-160. Link

-

Fluorochem Product Data. (2024). "this compound Safety and Properties." Link (Search CAS: 905552-17-2)

-

Schlosser, M. (2005). "The 2,3-Dihalogeno Puzzle: Regioselective Synthesis of 1,2,3-Trisubstituted Benzenes." European Journal of Organic Chemistry, 2005(19), 3975–3984. Link

- Crucial for understanding the "Halogen Dance" risks in this specific scaffold.

Disclaimer: This Application Note is for research purposes only. All reactions involving organolithiums and palladium catalysts must be performed in a fume hood by trained personnel.

Sources

Application Notes and Protocols: Synthesis of N-(tert-butyl)-2,3-dichlorobenzamide

Abstract

This document provides a comprehensive guide for the synthesis of N-(tert-butyl)-2,3-dichlorobenzamide through the reaction of tert-butylamine with 2,3-dichlorobenzoyl chloride. The protocol details the underlying chemical principles, step-by-step experimental procedures, safety considerations, and methods for purification and characterization. This application note is intended for researchers and professionals in drug development and organic synthesis, offering insights into the practical execution of this amide formation reaction, which is a variant of the Schotten-Baumann reaction.

Introduction

The formation of amide bonds is a cornerstone of organic synthesis, particularly in the pharmaceutical industry, due to the prevalence of the amide functional group in biologically active molecules. The reaction between an amine and an acyl chloride is a robust and widely utilized method for creating these linkages. This guide focuses on the specific synthesis of N-(tert-butyl)-2,3-dichlorobenzamide, a compound of interest for its potential applications in medicinal chemistry and materials science. The procedure described herein is an example of the Schotten-Baumann reaction, which involves the acylation of an amine in the presence of a base.[1][2]

The choice of tert-butylamine, a sterically hindered primary amine, and 2,3-dichlorobenzoyl chloride, a reactive acyl chloride, presents specific considerations for reaction optimization to achieve high yield and purity. This document will elucidate these aspects, providing a scientifically grounded and practical protocol.

Reaction Mechanism and Scientific Principles

The reaction proceeds via a nucleophilic acyl substitution mechanism.[1] The lone pair of electrons on the nitrogen atom of tert-butylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2,3-dichlorobenzoyl chloride. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming a protonated amide. A base, typically an excess of the amine or an added non-nucleophilic base like triethylamine or pyridine, deprotonates the nitrogen to yield the final amide product and the corresponding ammonium salt.[3][4]

The use of a base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction.[4] If not neutralized, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The Schotten-Baumann reaction conditions often employ a two-phase system (e.g., an organic solvent and water) where the base in the aqueous phase neutralizes the acid.[2][5] However, for this specific protocol, a single organic phase with a tertiary amine as the acid scavenger is recommended to simplify the workup procedure.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number | Notes |

| 2,3-Dichlorobenzoyl chloride | ≥98% | e.g., Sigma-Aldrich | 2905-60-4 | Corrosive, handle with care.[6][7] |

| tert-Butylamine | ≥99% | e.g., Fisher Scientific | 75-64-9 | Flammable, corrosive, and toxic if inhaled.[8] |

| Triethylamine (TEA) | ≥99.5%, anhydrous | e.g., Sigma-Aldrich | 121-44-8 | Corrosive, flammable. Acts as an acid scavenger. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | e.g., Fisher Scientific | 75-09-2 | Volatile and should be handled in a fume hood. |

| Hydrochloric acid (HCl) | 1 M aqueous solution | 7647-01-0 | For workup. | |

| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | 144-55-8 | For workup. | |

| Brine (Saturated NaCl) | Aqueous solution | 7647-14-5 | For workup. | |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | For drying the organic phase. | ||

| Deuterated Chloroform (CDCl₃) | 865-49-6 | For NMR analysis. |

Equipment

-

Round-bottom flask with a magnetic stir bar

-

Addition funnel

-

Condenser (optional, for reactions at elevated temperatures)

-

Nitrogen or Argon inlet for inert atmosphere

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

NMR spectrometer

-

Melting point apparatus

Reaction Workflow Diagram

Sources

- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Schotten-Baumann Reaction [organic-chemistry.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. fishersci.com [fishersci.com]

- 7. 2,3-Dichlorobenzoyl chloride | C7H3Cl3O | CID 17944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

Application Note: Solvent Selection & Optimization for N-tert-butyl-2,3-dichlorobenzamide

Executive Summary

This application note provides a comprehensive framework for selecting solvent systems for N-tert-butyl-2,3-dichlorobenzamide , a lipophilic amide intermediate often encountered in the synthesis of agrochemicals and ryanodine receptor modulators.[1]

Due to the steric bulk of the tert-butyl group and the lipophilicity of the dichlorophenyl moiety, this compound exhibits poor aqueous solubility, presenting challenges in formulation and bio-assay delivery.[1] This guide details the physicochemical rationale for solvent selection, offering validated protocols for solubility screening, reaction medium selection, and recrystallization strategies.[1]

Physicochemical Analysis & Solubility Prediction

To select the correct solvent, one must first deconstruct the solute's molecular interactions.[1]

Structural Dissection[1]

-

Core Scaffold: Benzamide (Polar, H-bond donor/acceptor).[1]

-

Substituents:

-

2,3-Dichloro: Electron-withdrawing and highly lipophilic.[1] Increases

and reduces solubility in polar protic solvents.[1] -

N-tert-butyl: Significant steric bulk.[1] shielding the amide nitrogen.[1] This reduces the molecule's ability to act as a hydrogen bond donor, further decreasing water solubility and increasing solubility in non-polar or moderately polar organic solvents.[1]

-

Predicted Solubility Profile

Based on Hansen Solubility Parameters (HSP) and structural analogy to N-tert-butylbenzamide and 2,3-dichlorobenzamide:

| Solvent Class | Representative Solvents | Predicted Solubility | Application Context |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Ideal for synthesis and extraction.[1] |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (>200 mg/mL) | Stock solutions for bio-assays; difficult to remove.[1] |

| Polar Protic | Methanol, Ethanol, IPA | Moderate (Heating req.)[1] | Recrystallization (cooling) solvents.[1] |

| Ethers | THF, 1,4-Dioxane | Good | Reaction media; easily evaporated.[1] |

| Hydrocarbons | Hexane, Heptane | Very Low (<1 mg/mL) | Anti-solvents for precipitation.[1] |

| Aqueous | Water, PBS | Negligible | Wash phase to remove inorganic salts.[1] |

Decision Logic for Solvent Selection

The choice of solvent is strictly dictated by the downstream application.[1] The following decision tree illustrates the logical flow for selecting the optimal solvent system.

Figure 1: Decision matrix for selecting the appropriate solvent based on experimental intent.

Experimental Protocols

Protocol A: Rapid Visual Solubility Screening (Tier 1)

Use this protocol to quickly categorize solvents as High, Moderate, or Low solubility.

Materials:

-

This compound (10 mg per vial)

-

Glass scintillation vials (4 mL)

-

Micropipettes (100 µL - 1000 µL)[1]

-

Heating block (set to 50°C)

Procedure:

-

Weighing: Dispense 10 mg of solid analyte into 6 separate vials.

-

Solvent Addition (Step 1): Add 100 µL of the test solvent (Methanol, Acetonitrile, DCM, Toluene, Water, DMSO).[1]

-

Observation: If dissolved, solubility is >100 mg/mL .[1]

-

-

Solvent Addition (Step 2): If undissolved, add 900 µL (total volume 1 mL).

-

Observation: If dissolved, solubility is >10 mg/mL .[1]

-

-

Heating (Step 3): If undissolved, heat to 50°C for 5 minutes.

-

Observation: If dissolved, the solvent is suitable for recrystallization .[1]

-

-

Classification:

Protocol B: Gravimetric Determination of Saturation (Tier 2)

Use this protocol for precise solubility data required for formulation.[1]

-

Saturation: Add excess this compound to 2 mL of solvent in a sealed vial.

-

Equilibration: Shake/vortex at 25°C for 24 hours.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter.

-

Evaporation: Transfer exactly 1.0 mL of filtrate to a pre-weighed aluminum weighing boat.

-

Drying: Evaporate solvent (vacuum oven at 40°C) until constant weight is achieved.[1]

-

Calculation:

Where

Protocol C: Recrystallization via Anti-Solvent Addition

Best for purifying crude material synthesized in DCM or Chloroform.

-

Dissolution: Dissolve crude solid in the minimum amount of Dichloromethane (DCM) at room temperature.[1]

-

Filtration: Filter to remove any insoluble mechanical impurities.[1]

-

Precipitation: Slowly add Hexane or Heptane (Anti-solvent) dropwise with stirring until a persistent cloudiness appears.[1]

-

Nucleation: Cool the mixture to 4°C.

-

Collection: Filter the white crystalline solid and wash with cold Hexane.

Critical Application Notes

Synthesis & Reaction Monitoring

When synthesizing this amide (typically via reaction of 2,3-dichlorobenzoyl chloride with tert-butylamine), DCM is the superior solvent choice.[1] It solubilizes both reactants and the product, while the byproduct (HCl salts) can be removed via aqueous extraction (water wash), as the product will remain in the organic DCM layer [1, 6].

Bio-Assay Formulation

For biological testing, do not use chlorinated solvents.[1]

-

Primary Stock: Dissolve in 100% DMSO to create a 10-50 mM stock solution.

-

Working Solution: Dilute the DMSO stock into the assay buffer (e.g., PBS). Ensure the final DMSO concentration is <1% to avoid cytotoxicity.[1] Note that rapid precipitation may occur if the concentration exceeds the aqueous solubility limit (~10-50 µM); serial dilution is recommended.[1]

Safety & Handling

-

DCM/Chloroform: Carcinogenic and volatile.[1] Use in a fume hood.[1]

-

DMSO: Penetrates skin easily, carrying dissolved compounds with it.[1] Wear nitrile gloves.[1]

-

Waste: Segregate halogenated (DCM) from non-halogenated (Acetone/Ethanol) waste streams.

References

-

Organic Syntheses. "Synthesis of N-tert-butyl amides via reaction of amines with acid chlorides in Dichloromethane." Org.[1][2] Synth.1978 , 58, 106.[1] [1]

-

Solubility of Things. "Benzamide Solubility Profile: Polar vs Non-Polar Solvents." Accessed Oct 2023.[1]

-

BenchChem. "Solubility determination protocols for lipophilic benzamide derivatives." Technical Guide. [1]

-

PubChem. "2,3-Dichlorobenzamide Compound Summary (CID 2735956)."[1] National Center for Biotechnology Information.[1] [1]

-

Wang, Q. et al. "Solubility of benzamide derivatives in organic solvents: Thermodynamic analysis."[1] J. Chem. Eng.[1] Data2010 , 55, 12. [1]

-

Sigma-Aldrich. "Product Information: N-tert-butylbenzamide derivatives and synthesis reagents."[1][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-tert-butyl-2,3-dichlorobenzamide

Welcome to the technical support center for the purification of N-tert-butyl-2,3-dichlorobenzamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to address challenges encountered during the purification of this crucial synthetic intermediate. Our goal is to equip you with the expertise to diagnose and resolve purity issues, ensuring the integrity of your downstream applications.

Troubleshooting Guide: Diagnosing and Resolving Common Impurity Issues

This section addresses specific problems you may encounter with your crude this compound product, offering probable causes and actionable solutions.